2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a complex organic compound notable for its diverse applications in the fields of chemistry, biology, medicine, and industry. Its structure features a benzo[d]thiazol moiety linked to an acetamide via a thioether linkage, making it a unique compound of significant interest for scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling , making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding to its catalytic and second aryl binding site . This inhibitory action on PTP1B leads to enhanced insulin and leptin signaling .
Biochemical Pathways
By inhibiting PTP1B, the compound affects the insulin and leptin signaling pathways . These pathways are crucial for glucose homeostasis and energy balance. Enhanced signaling can lead to improved glucose uptake and decreased blood glucose levels .
Result of Action
The compound exhibits good PTP1B inhibitory activity with an IC50 value of 11.17 μM . It also demonstrates good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound could be a valuable lead molecule for the development of antidiabetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide generally involves multi-step organic reactions:
Formation of the benzo[d]thiazol moiety: : Typically involves the cyclization of 2-aminothiophenol with appropriate precursors under acidic or basic conditions.
Thioether Formation: : The benzo[d]thiazol derivative undergoes nucleophilic substitution with an alkyl halide, forming the thioether bond.
Attachment of the acetamide group: : This can be achieved by coupling reactions, often using carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production may adapt these laboratory methods to larger scales, often involving:
Optimization of Reaction Conditions: : Employing high-pressure reactors and continuous flow systems to improve yield and purity.
Purification Techniques: : Utilizing column chromatography and recrystallization to ensure compound integrity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones using reagents like m-chloroperbenzoic acid (mCPBA).
Reduction: : The nitro group, if present, can be reduced to an amino group using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Nucleophilic substitutions at the benzo[d]thiazol or pyrimidinyl rings using various nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : mCPBA, hydrogen peroxide
Reduction: : Pd/C, sodium borohydride (NaBH4)
Substitution: : Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Sulfoxides and sulfones: in oxidation reactions.
Amines: from reduction of nitro groups.
Substituted benzo[d]thiazol derivatives: in substitution reactions.
Scientific Research Applications
2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide has a wide array of applications:
Chemistry: : As a synthetic intermediate in the construction of more complex molecules.
Biology: : Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Industry: : May serve as a building block for specialty chemicals and materials.
Comparison with Similar Compounds
Uniqueness
What sets 2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide apart from other compounds is the unique combination of a benzo[d]thiazol moiety with a cyclopropyl-substituted pyrimidinyl acetamide, offering unique steric and electronic properties.
List of Similar Compounds
2-(benzo[d]thiazol-2-ylthio)acetamide
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
Cyclopropyl-substituted pyrimidinyl derivatives
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c23-16(10-25-18-21-13-3-1-2-4-15(13)26-18)19-7-8-22-11-20-14(9-17(22)24)12-5-6-12/h1-4,9,11-12H,5-8,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBERYIZYWKPMOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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